Dextrorotation nimorazole phosphate ester

Overview

Description

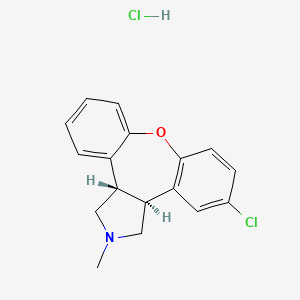

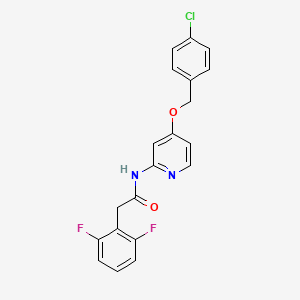

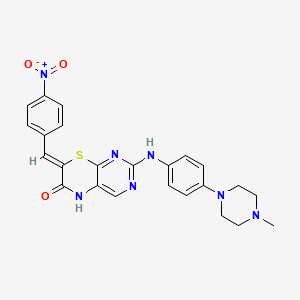

Dextrorotation nimorazole phosphate ester is an anti-anaerobic and anti-parasitic agent.Target: Antibacterial, AntiparasiticDextrorotary morpholine ornidazole organic phosphate is a newly developed, highly efficient, good tolerated, fourth-generation nitroimidazole derivative.

Scientific Research Applications

Radiosensitization in Cancer Therapy

Dextrorotation nimorazole phosphate ester is primarily researched for its application as a radiosensitizer in cancer therapy. It's been found effective in enhancing the impact of radiotherapy, particularly in hypoxic tumor cells. This is because nimorazole can act as an oxygen mimetic, leading to free radical formation, which in turn sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation. This prevents DNA repair, enhancing damage to DNA strands and eventually leading to tumor cell death (Bonnet et al., 2018); (Meißner et al., 2019).

Electron Affinity and Ionization Studies

Research has also focused on understanding the electron affinity and ionization characteristics of nimorazole. These studies are crucial in comprehending how nimorazole interacts at a molecular level, particularly in the context of its role as a radiosensitizer. Investigations include low-energy electron attachment, formation of negative and positive ions, and electron ionization (Meißner et al., 2021); (Khreis et al., 2018).

Hyperpolarization for Imaging

A fascinating application of nimorazole is in the field of medical imaging, particularly MRI. Studies have explored the hyperpolarization of nimorazole to enhance its potential as a contrast agent in MRI-LINAC systems. This could significantly improve the visibility and detection of hypoxic cancer cells during imaging (Salnikov et al., 2020).

Interaction with Other Compounds and Reactions

Additional research has delved into how nimorazole interacts with other chemical compounds and its resulting reactions. For example, studies have examined the fragmentation patterns of nimorazole upon valence ionization and how it interacts with nucleobases and nucleosides, which is critical for understanding its mechanism of action as a radiosensitizer (Itälä et al., 2020); (Pandeti et al., 2019).

properties

IUPAC Name |

[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDHHPOGWLYHAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextrorotation nimorazole phosphate ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

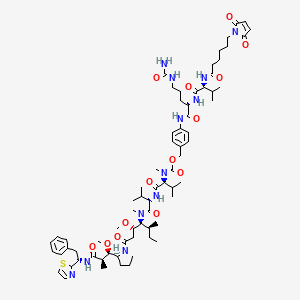

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)